molecular formula C7H11NO B2788350 6-Oxoheptanenitrile CAS No. 18458-15-6

6-Oxoheptanenitrile

Cat. No.: B2788350
CAS No.: 18458-15-6
M. Wt: 125.171
InChI Key: BZEDOUOYONZTRD-UHFFFAOYSA-N
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Description

6-Oxoheptanenitrile: is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its seven-carbon chain structure. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Scientific Research Applications

6-Oxoheptanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 6-Oxoheptanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to recommended actions to prevent or mitigate adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Oxoheptanenitrile can be synthesized through several methods. One common approach involves the oxidation of 6-heptenenitrile using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of this compound derivatives followed by dehydration to yield the desired compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation reactions. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Oxoheptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of different derivatives. These interactions are crucial for its applications in drug development and chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 6-Oxoheptanenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research .

Properties

IUPAC Name

6-oxoheptanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDOUOYONZTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2 ml of NH3 in 50 ml of methanol is charged into a round bottom flask fitted with a gas inlet tube and a mechanical stirrer. Fitted to the gas inlet tube was an oxygen buret graduated in ml and containing oxygen gas. To this solution was added with stirring 0.015 g of CuCl2.H2O and 1.1 g of 2-methyl cyclohexanone. Stirring was continued until all solids had dissolved. A steady stream of oxygen was bubbled into the solution for approximately 20 hours, while the solution was stirred at room temperature. Total oxygen uptake was 190 ml. The methanol solvent was removed by rotary evaporator and the product extracted in ether. The ether layer was concentrated. IR analyses confirmed the presence of the desired compound and the lack of the oxazoline compound.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuCl2.H2O
Quantity
0.015 g
Type
reactant
Reaction Step Four
Quantity
1.1 g
Type
reactant
Reaction Step Four

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